molecular formula C20H22Cl3N3S B1663704 N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride

N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride

Cat. No.: B1663704
M. Wt: 442.8 g/mol
InChI Key: SOXBYIKSUDXMIE-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    ARL 17477 dihydrochloride is a selective inhibitor of neuronal nitric oxide synthase (NOS1) . NOS1 is an enzyme that catalyzes the conversion of L-arginine to nitric oxide (NO) in neural tissue . It has been used in many preclinical studies since its initial discovery in the 1990s .

    Mode of Action

    ARL 17477 dihydrochloride exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system . It has micromolar anticancer activity against a wide spectrum of cancers, preferentially affecting cancer stem-like cells and KRAS-mutant cancer cells .

    Biochemical Pathways

    ARL 17477 dihydrochloride affects the autophagy-lysosomal system . It increases LC3B-II, p62, and GABARAP-II protein levels . It also induces lysosomal membrane permeabilization, impairs protein aggregate clearance, and activates transcription factor EB and lysosomal biogenesis .

    Pharmacokinetics

    ARL 17477 dihydrochloride has the ability to penetrate the brain . It reduces infarct size and cerebral blood flow in several different rodent models of ischemic brain injury .

    Result of Action

    ARL 17477 dihydrochloride prevents cancer growth in vitro and in vivo . It also reduces ischemic cell damage after middle cerebral artery (MCA) occlusion in rats .

    Action Environment

    The action of ARL 17477 dihydrochloride is influenced by the cellular environment . For instance, it has been shown to have a synergistic neuroprotective effect when combined with either an NMDA or AMPA receptor antagonist .

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for ARL 17477 dihydrochloride are not readily available in the literature.
    • it is worth noting that ARL 17477 dihydrochloride is sold with the permission of AstraZeneca UK Ltd., suggesting industrial production methods.
  • Chemical Reactions Analysis

    • ARL 17477 dihydrochloride likely undergoes various chemical reactions due to its thiophene and amide functional groups.
    • Common reagents and conditions for these reactions would depend on the specific transformations desired.
    • Major products formed from these reactions would involve modifications of the aromatic rings or amide functionality.
  • Scientific Research Applications

    • ARL 17477 dihydrochloride has been investigated in various research fields:

        Neuroprotection: Its synergistic neuroprotective effect when combined with NMDA or AMPA receptor antagonists is noteworthy.

        Ischemic Stroke: It reduces ischemic cell damage after MCA occlusion in rat models.

        Other Fields:

  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available literature.
    • Further research could explore related nNOS inhibitors and highlight ARL 17477 dihydrochloride’s uniqueness.

    Properties

    IUPAC Name

    N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SOXBYIKSUDXMIE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H22Cl3N3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    442.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
    Reactant of Route 2
    Reactant of Route 2
    N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
    Reactant of Route 3
    N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
    Reactant of Route 4
    Reactant of Route 4
    N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
    Reactant of Route 5
    N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
    Reactant of Route 6
    Reactant of Route 6
    N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride

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